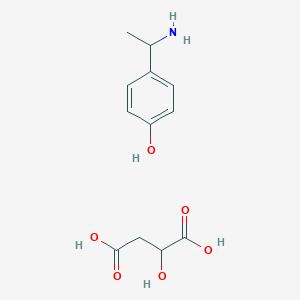
(S)-4-(1-Aminoethyl)phenol (R)-2-hydroxysuccinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is a chiral compound that consists of two distinct functional groups: an aminoethyl group attached to a phenol ring and a hydroxysuccinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)phenol typically involves the use of engineered transaminase polypeptides, which convert substrates like 3’-hydroxyacetophenone to (S)-4-(1-Aminoethyl)phenol with high enantiomeric excess and conversion rates . The reaction conditions often include the presence of specific cofactors and optimal pH and temperature settings to ensure maximum yield and purity.
Industrial Production Methods
Industrial production of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate may involve large-scale biocatalytic processes using genetically engineered microorganisms capable of expressing the necessary transaminase enzymes. These processes are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous chemicals and reducing waste.
化学反应分析
Types of Reactions
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and substituted phenols, each of which has its own set of applications in various fields.
科学研究应用
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenol group can participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
- (S)-3-(1-Aminoethyl)phenol
- ®-2-(1-Aminoethyl)phenol
Uniqueness
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is unique due to its specific stereochemistry and the presence of both aminoethyl and hydroxysuccinate groups. This combination of functional groups and chiral centers provides distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
分子式 |
C12H17NO6 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC 名称 |
4-(1-aminoethyl)phenol;2-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9) |
InChI 键 |
DAXZTBVSSNGGTB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


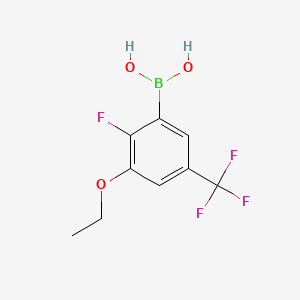
![(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one hydrate](/img/structure/B14779684.png)

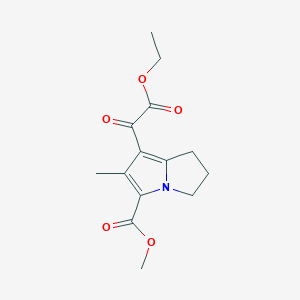
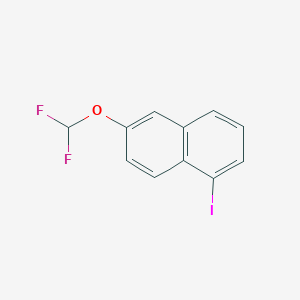
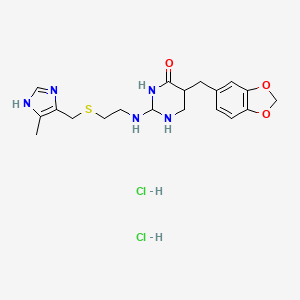
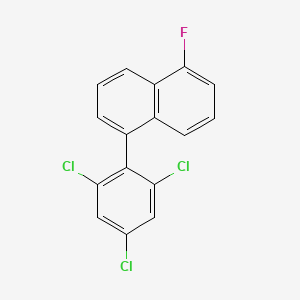
![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyrimidine](/img/structure/B14779714.png)
![(5S)-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B14779722.png)
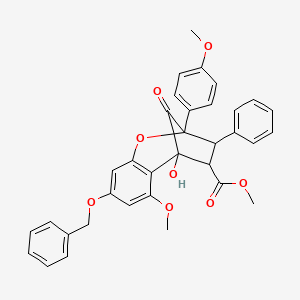
![6-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B14779746.png)
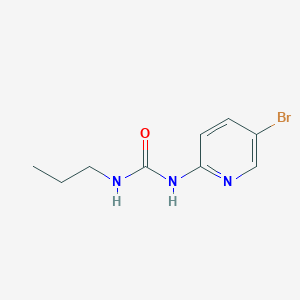
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
